2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid
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Overview
Description
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H4F4NO2. This compound is characterized by the presence of multiple fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . This process allows for the selective introduction of fluorine atoms at specific positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The process requires stringent safety measures and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced bioavailability and stability.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester .
Fluroxypyr: 2-[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid.
Uniqueness
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid is unique due to the specific arrangement of fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This compound’s enhanced stability and reactivity make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H3F4NO2 |
---|---|
Molecular Weight |
209.10 g/mol |
IUPAC Name |
2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H3F4NO2/c8-2-1-3(9)6(11)12-5(2)4(10)7(13)14/h1,4H,(H,13,14) |
InChI Key |
BEWHOCLRAYSPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)C(C(=O)O)F)F |
Origin of Product |
United States |
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